molecular formula C19H20N4 B3882989 1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine

1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine

Cat. No.: B3882989
M. Wt: 304.4 g/mol
InChI Key: DALVLUCFELTWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine” is a complex organic compound. It is a derivative of pyrazole, a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of “1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a biphenyl group, and a piperazine ring .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazoles also react with terminal alkynes in a silver-mediated [3 + 2] cycloaddition to form pyrazoles .

Future Directions

The future directions for “1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by pyrazole derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Properties

IUPAC Name

1-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-3-15(13-17(5-1)19-7-8-21-22-19)16-4-2-6-18(14-16)23-11-9-20-10-12-23/h1-8,13-14,20H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALVLUCFELTWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.